Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate
Description
Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate is an ester derivative featuring a phenoxy group substituted with a tetrahydropyran (oxan-4-yl) moiety at the para position and an ethyl ester at the butanoate chain. The oxan-4-yl group (a six-membered cyclic ether) likely enhances solubility and stability compared to non-cyclic substituents, making it relevant in pharmaceutical and synthetic chemistry .
Properties
CAS No. |
62071-37-8 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate |
InChI |
InChI=1S/C17H24O4/c1-3-20-17(18)12-13(2)21-16-6-4-14(5-7-16)15-8-10-19-11-9-15/h4-7,13,15H,3,8-12H2,1-2H3 |
InChI Key |
XULPXXKZZHNPRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)OC1=CC=C(C=C1)C2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate typically involves the esterification of 3-[4-(oxan-4-yl)phenoxy]butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-[4-(oxan-4-yl)phenoxy]butanoic acid.
Reduction: 3-[4-(oxan-4-yl)phenoxy]butanol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[4-(oxan-4-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The oxane ring and phenoxy group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The oxan-4-yl group in the target compound may improve water solubility compared to phenyl (logP ~2.2 in ) or thiophene substituents due to its oxygen-rich cyclic structure. Ethyl 4-methylphenoxyacetate () has a logP of ~2.5, suggesting that bulkier substituents like oxan-4-yl could further modulate hydrophilicity .
Synthetic Routes: Analogs such as Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () are synthesized via nucleophilic substitution using bromo-esters and aromatic intermediates. A similar route (e.g., reacting 4-(oxan-4-yl)phenol with ethyl 3-bromobutanoate under basic conditions) is plausible for the target compound .
Spectroscopic Characteristics: IR spectra of ethyl 3-oxo-4-phenylbutanoate () show peaks for ester C=O (~1730 cm⁻¹) and ketone (~1700 cm⁻¹). The target compound would lack the ketone peak but retain ester and ether (C-O-C ~1100 cm⁻¹) signals . ¹H NMR of Ethyl 4-[ethyl(phenyl)amino]butanoate () reveals aromatic protons at δ 7.2–7.4 ppm and ethyl groups at δ 1.2–4.1 ppm, comparable to the target compound’s expected shifts .
Pharmacological Potential: Ethyl 4-acetoxybutanoate () is cited in patents for therapeutic uses, suggesting ester derivatives with complex substituents may exhibit bioactivity. The oxan-4-yl group’s conformational rigidity could enhance binding affinity in drug design .
Research Findings and Contradictions
- Stability: Ethyl 3-oxo-4-phenylsulfanyl-butanoate () shows reduced stability under acidic conditions due to its thioether group, whereas oxan-4-yl’s ether linkage may confer greater hydrolytic resistance .
- Synthesis Yields : reports an 85% yield for a multi-step synthesis, while describes lower yields (~60%) for analogous reactions, highlighting variability in substituent compatibility .
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